molecular formula C11H9FN2O B8011039 4-(4-Fluorophenyl)-1-methyl-1h-pyrazole-3-carbaldehyde

4-(4-Fluorophenyl)-1-methyl-1h-pyrazole-3-carbaldehyde

Cat. No. B8011039
M. Wt: 204.20 g/mol
InChI Key: WWPBYJCGBXNXFC-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1-methyl-1h-pyrazole-3-carbaldehyde is a useful research compound. Its molecular formula is C11H9FN2O and its molecular weight is 204.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Fluorophenyl)-1-methyl-1h-pyrazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorophenyl)-1-methyl-1h-pyrazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Characterization : This compound has been synthesized and characterized in various studies. For instance, Loh et al. (2013) synthesized four pyrazole compounds, including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, and characterized their structures using X-ray single crystal structure determination (Loh et al., 2013).

  • Optical and Structural Properties : Mary et al. (2015) conducted an experimental and theoretical investigation on the molecular structure, vibrational frequencies, and vibrational assignments of a similar compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Their study also included molecular docking, suggesting potential phosphodiesterase inhibitory activity (Mary et al., 2015).

  • Biological Properties and Drug Efficacy : Thangarasu et al. (2019) explored the synthesis of novel pyrazole carbaldehyde derivatives for potential use as drugs, assessing their antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies were conducted to examine interactions with enzymes related to inflammation and breast cancer (Thangarasu et al., 2019).

  • Antimicrobial Activity : A study by Hamed et al. (2020) focused on the synthesis of Schiff bases of chitosan using heteroaryl pyrazole derivatives, including compounds similar to 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbaldehyde, and evaluated their antimicrobial activities (Hamed et al., 2020).

  • Synthesis and Anticonvulsant Analyses : Viveka et al. (2015) synthesized new pyrazole analogues from a similar precursor and evaluated their anticonvulsant and analgesic activities. The study established structure-activity relationships among the tested compounds (Viveka et al., 2015).

properties

IUPAC Name

4-(4-fluorophenyl)-1-methylpyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-14-6-10(11(7-15)13-14)8-2-4-9(12)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPBYJCGBXNXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-1-methyl-1h-pyrazole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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